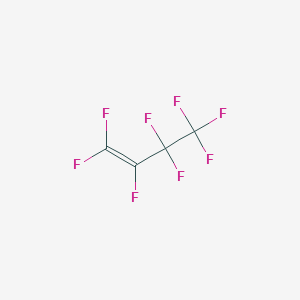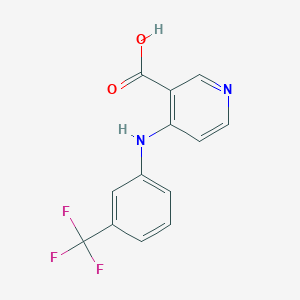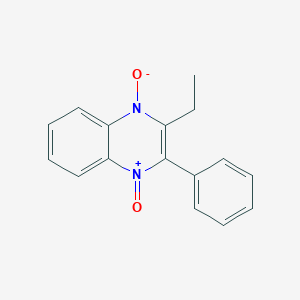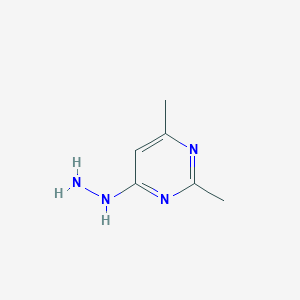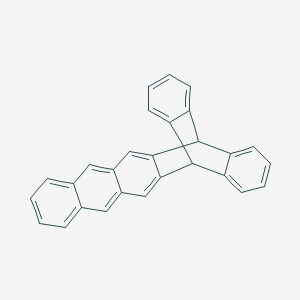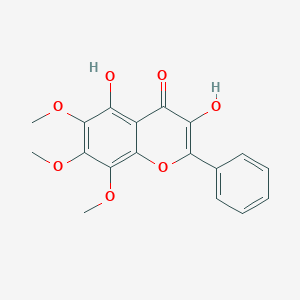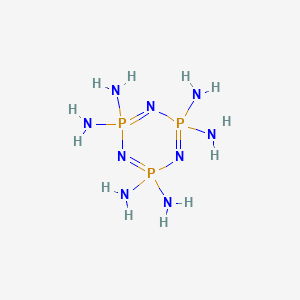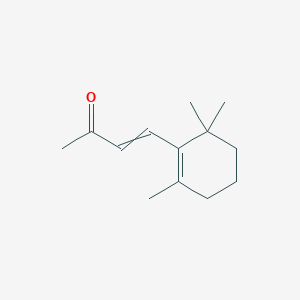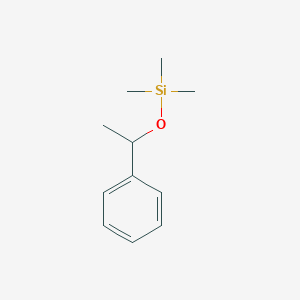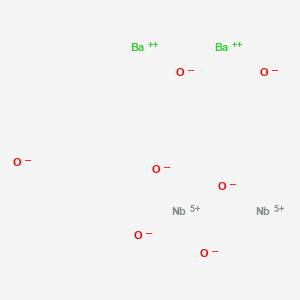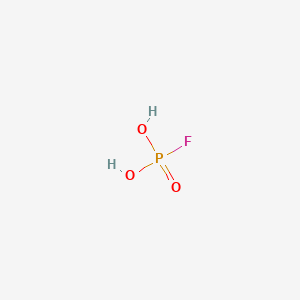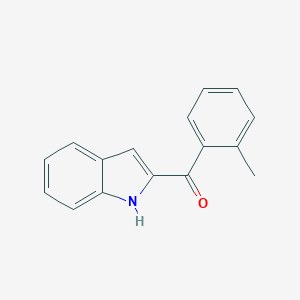
1H-Indol-2-yl(2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-2-yl(2-methylphenyl)methanone, also known as 2-Methyl-1-(2-indolyl)-1-phenylmethanone, is a synthetic compound that belongs to the indole family. It is commonly used as a research chemical due to its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1H-Indol-2-yl(2-methylphenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also has affinity for the cannabinoid CB1 receptor and the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
1H-Indol-2-yl(2-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells and to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indol-2-yl(2-methylphenyl)methanone in lab experiments include its high potency, selectivity, and availability. However, its limitations include its potential toxicity, lack of long-term safety data, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1H-Indol-2-yl(2-methylphenyl)methanone. These include the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine its long-term safety and potential toxicity.
Conclusion
In conclusion, 1H-Indol-2-yl(2-methylphenyl)methanone is a synthetic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and to ensure its long-term safety.
Métodos De Síntesis
The synthesis of 1H-Indol-2-yl(2-methylphenyl)methanone involves the reaction of indole-2-carboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1H-Indol-2-yl(2-methylphenyl)methanone has various applications in scientific research, including the study of serotonin receptors, G protein-coupled receptors, and the endocannabinoid system. It is also used in the development of new drugs for the treatment of various diseases such as depression, anxiety, and cancer.
Propiedades
Número CAS |
1026-19-3 |
|---|---|
Nombre del producto |
1H-Indol-2-yl(2-methylphenyl)methanone |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1H-indol-2-yl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3 |
Clave InChI |
WIUFCDBYZXHKSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



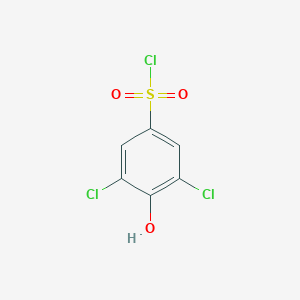
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
